2-(3-Nitrophenyl)-2-oxoethyl 3-methyl-2-(p-tolyl)quinoline-4-carboxylate

Description

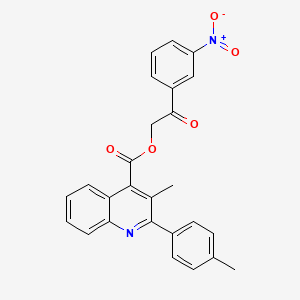

2-(3-Nitrophenyl)-2-oxoethyl 3-methyl-2-(p-tolyl)quinoline-4-carboxylate is a quinoline-based heterocyclic compound featuring a 3-nitrophenyl ketone ester linked to a quinoline core substituted with a methyl group and a p-tolyl (4-methylphenyl) moiety. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are heavily influenced by substituent patterns on the aromatic rings .

Properties

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] 3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O5/c1-16-10-12-18(13-11-16)25-17(2)24(21-8-3-4-9-22(21)27-25)26(30)33-15-23(29)19-6-5-7-20(14-19)28(31)32/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMORMULANSLJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355826-62-9 | |

| Record name | 2-(3-NITROPHENYL)-2-OXOETHYL 3-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(3-Nitrophenyl)-2-oxoethyl 3-methyl-2-(p-tolyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

- C : 26

- H : 20

- N : 2

- O : 5

Its structure includes a quinoline core substituted with a nitrophenyl group and an oxoethyl moiety, which may influence its biological interactions and activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), H460 (lung cancer), and HCT116 (colon cancer).

- Mechanism : The compound induces oxidative stress-mediated DNA damage, leading to apoptosis in cancer cells.

A study showed that quinoline derivatives with similar structures exhibited IC50 values in the micromolar range against these cell lines, indicating promising anti-cancer activity .

Antimicrobial Activity

Quinoline derivatives have also been reported to possess antimicrobial properties. The compound's efficacy against both Gram-positive and Gram-negative bacteria has been investigated:

- Tested Strains : Staphylococcus aureus and Escherichia coli.

- Results : Preliminary data suggest that the compound exhibits significant antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : They may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound can induce ROS production, leading to oxidative stress in cancer cells.

Case Studies

- Anticancer Study :

- Antimicrobial Study :

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the compound has shown promising results in inhibiting the growth of breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis. Studies have demonstrated that it can be effective against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties. It has been evaluated for its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. In vivo studies indicate that it could potentially be used in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science Applications

Fluorescent Probes

Due to its unique electronic properties, the compound is being explored as a fluorescent probe in bioimaging applications. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in real-time, providing insights into cellular functions and disease mechanisms .

Organic Light Emitting Diodes (OLEDs)

The compound's photophysical properties also make it a candidate for use in OLED technology. Its high photoluminescence efficiency can enhance the performance of organic light-emitting devices, leading to brighter displays and more efficient lighting solutions .

Organic Synthesis Applications

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures. Its functional groups allow for various chemical transformations, making it useful in synthesizing other biologically active compounds .

Catalysis

In synthetic organic chemistry, the compound has been utilized as a catalyst in various reactions, including cross-coupling reactions and cycloadditions. Its catalytic properties can enhance reaction rates and improve yields, making it valuable for developing new synthetic methodologies .

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry investigated the anticancer effects of quinoline derivatives, including the compound. Results indicated significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range .

- Antimicrobial Evaluation : Research conducted by Microbial Drug Resistance demonstrated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Neuroprotection Research : A study featured in Neuroscience Letters reported that treatment with the compound improved cognitive function in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(3-Nitrophenyl)-2-oxoethyl 3-methyl-2-(p-tolyl)quinoline-4-carboxylate becomes apparent when compared to analogs (Table 1). Key differences lie in substituent types, positions, and their resultant chemical and biological effects.

Table 1: Comparative Analysis of Quinoline Carboxylate Derivatives

Key Findings from Comparative Studies :

Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electrophilicity compared to methoxy or methyl substituents, favoring nucleophilic attack in synthetic applications .

Halogen vs. Nitro Substituents : Bromo/chloro analogs () exhibit higher reactivity in cross-coupling reactions but lower thermal stability than nitro-substituted derivatives .

Biological Activity : The p-tolyl group in the target compound may improve blood-brain barrier penetration compared to biphenyl or bromophenyl analogs, making it a candidate for CNS-targeted therapies .

Crystallography and Stability : Derivatives with nitro groups (e.g., ) show stronger hydrogen-bonding networks in crystal structures, enhancing solid-state stability .

Notes and Limitations

- Assumptions : Molecular data for the target compound are inferred from structurally similar analogs due to the absence of direct experimental reports.

- Research Gaps : Detailed pharmacokinetic studies (e.g., LogP, IC₅₀ values) and X-ray crystallography data are needed to validate theoretical predictions.

Q & A

Q. What are the established synthetic routes for preparing 2-(3-nitrophenyl)-2-oxoethyl 3-methyl-2-(p-tolyl)quinoline-4-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Quinoline Core Formation : Condensation of substituted anilines with β-ketoesters under acidic conditions (e.g., acetic acid) to form the quinoline backbone .

Esterification : Reaction of the quinoline-4-carboxylic acid intermediate with 2-(3-nitrophenyl)-2-oxoethanol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate the final product.

- Key Reagents :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| 1 | Acetic acid, 110°C, 12h | Anhydrous conditions improve cyclization efficiency |

| 2 | DCC, DMAP, DCM, RT | Catalytic DMAP enhances esterification rates |

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Signals for methyl groups (δ ~2.5 ppm), aromatic protons (δ ~7.0–8.5 ppm), and ester carbonyl (δ ~4.5–5.0 ppm). Integration ratios validate substituent positions .

- ¹³C NMR : Quinoline carbons (δ ~120–160 ppm) and nitrophenyl carbonyl (δ ~165–170 ppm).

- X-ray Crystallography :

- Single-crystal diffraction (Mo-Kα radiation) resolves molecular geometry. Software like SHELX refines atomic displacement parameters and detects crystallographic disorder .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 485.15).

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution on the quinoline core be addressed?

- Methodological Answer :

- Directing Groups : The 3-methyl and p-tolyl groups influence substitution patterns. For example:

- Nitration favors the 6-position due to electron-donating methyl groups .

- Halogenation (e.g., Br₂ in AcOH) targets the 5-position under controlled temperature (0–5°C).

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices and electrostatic potential surfaces .

Q. What strategies resolve discrepancies in biological activity data across assays?

- Methodological Answer :

- Solubility Optimization : Use DMSO/water mixtures (≤1% DMSO) to mitigate aggregation artifacts in cell-based assays .

- Metabolic Stability Tests : Liver microsome assays (e.g., rat S9 fractions) identify rapid degradation, which may explain inconsistent IC₅₀ values .

- Control Experiments : Include reference compounds (e.g., chloroquine for antimalarial assays) to validate assay conditions.

Q. How can computational modeling predict the compound’s interaction with enzyme targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like Plasmodium falciparum enzymes. Key steps:

Prepare protein structure (PDB: 3D7K) by removing water and adding hydrogens.

Define binding sites using GRID-based energy maps.

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD and hydrogen-bond persistence .

Data Contradiction Analysis

Q. How to interpret conflicting NMR signals caused by tautomerism or dynamic processes?

- Methodological Answer :

- Variable Temperature NMR : Cooling to –40°C slows exchange processes, resolving split peaks for keto-enol tautomers .

- 2D Techniques : NOESY correlations identify spatial proximity of protons, distinguishing rotational isomers (e.g., ester group conformers) .

Q. Why might X-ray diffraction data show poor resolution for this compound?

- Methodological Answer :

- Crystal Quality : Optimize crystallization using vapor diffusion (e.g., ether diffusion into a DCM solution).

- Disorder Refinement : SHELXL’s PART instruction models disordered nitro or ester groups. ADPs (anisotropic displacement parameters) are refined with restraints .

Applications in Academic Research

Q. What mechanistic insights can be gained from studying the compound’s photophysical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor λₐ₆₅ ~350 nm (quinoline π→π* transitions). Solvatochromic shifts indicate charge-transfer interactions .

- Fluorescence Quenching : Titration with biomolecules (e.g., BSA) quantifies binding constants via Stern-Volmer plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.